molecular formula C9H14O5 B043422 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose CAS No. 14440-51-8

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose

Cat. No. B043422
CAS RN: 14440-51-8
M. Wt: 202.2 g/mol
InChI Key: VEESJHGZLRXGHP-QQGCVABSSA-N
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Description

Synthesis Analysis

The synthesis of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose and related compounds involves enantioselective methods that utilize chiral metal complexes and organocatalysts. These approaches aim to control the molecular complexity and chirality transfer from chiral messengers to reaction products, demonstrating the flexibility and high level of control achievable in synthetic organic chemistry (Desimoni et al., 2018).

Molecular Structure Analysis

The molecular structure of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose features a bicyclic system with a mannopyranosyl skeleton. This structure is characterized by its rigidity, chirality, and the presence of functional groups that allow for further chemical modifications. These features are crucial for its application in the synthesis of polymers and other complex organic molecules (Fenouillot et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose typically exploit its functional groups for the formation of glycosidic bonds, esterification, and other key reactions in organic synthesis. Its reactivity is influenced by the steric and electronic properties of the isopropylidene group and the underlying mannopyranose structure, enabling a wide range of chemical transformations (Parmar et al., 2023).

Physical Properties Analysis

The physical properties of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose, such as melting point, solubility, and crystallinity, are determined by its molecular structure. These properties are essential for its handling and application in various synthetic contexts. Studies have shown that different polymorphs of related compounds exhibit unique physicochemical properties, affecting their suitability for specific applications (Yang et al., 2022).

Chemical Properties Analysis

The chemical properties of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose are central to its role as a versatile synthetic intermediate. Its reactivity towards various nucleophiles, electrophiles, and radicals facilitates its incorporation into a wide array of target molecules. The compound's stability under different conditions and its reactivity profile are crucial for designing synthetic pathways and achieving desired transformations (Sharma & Singh, 2017).

Scientific Research Applications

  • It is used in the synthesis of C-variegated α-desoxycyclitoles from 1,6-anhydrohexopyranoses, offering potential applications in organic chemistry and synthesis processes (Klemer & Kohla, 1984).

  • Derivatives of this compound are useful in studying crystal packing and hydrogen-bonding environments in 1,6-anhydro-beta-D-glycopyranose derivatives, contributing to our understanding of molecular structures (Foces-Foces, 2001).

  • The molecule has optically active absorption at 330 and 300 nm, making its synthesis potentially useful for applications in organic synthesis (Horton & Jewell, 1967).

  • It serves as a building block for synthesizing stereoregular polysaccharide derivatives with applications in polymer chemistry and polymerization studies (Kanno et al., 1995).

  • The compound is used for isotopic labeling of sugars, aiding in identifying the origin of hydrogen atoms in sugar molecules and presenting a complete scheme of fragmentation pathways (Horton, Just, & Wander, 1972).

  • Synthesis of hyperbranched polysaccharides via thermally induced cationic polymerization of 1,6-anhydro-β-D-mannopyranose is another application, leading to water-soluble polysaccharides with controlled molecular weights and narrow polydispersities, useful in materials science (Satoh et al., 2003).

properties

IUPAC Name

(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEESJHGZLRXGHP-QQGCVABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C3COC(C2O1)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Yan, Y Peng, Z Wu, L Cheng, H Li… - BMC …, 2022 - bmcmedicine.biomedcentral.com
The pathogenesis of immunoglobulin G4-related disease (IgG4-RD) remains unclear. IgG4-RD often mimics other diseases, including pancreatic cancer (PC) and Sjogren’s syndrome (…
Number of citations: 1 bmcmedicine.biomedcentral.com
JM Rakhee, P Sharma, K Misra - Def Life Sci J, 2018 - core.ac.uk
Seabuckthorn plants (Hippophae Linn), belonging to the family Elaeagnaceae have shown diverse therapeutic potential and the adaptogenic activity of some of the species have also …
Number of citations: 1 core.ac.uk
S Anwar, MA Kausar, K Parveen, A Zahra, A Ali… - Journal of King Saud …, 2022 - Elsevier
Synergistic strategy is always supported by nature due to multi-targets synergistic mode. Spices are one of the most nutritional products present in our diet, and dietary manipulation has …
Number of citations: 3 www.sciencedirect.com

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